molecular formula C20H18Cl2N2O5S2 B4623018 2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

Cat. No. B4623018
M. Wt: 501.4 g/mol
InChI Key: FWNAJGGMIHEBDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to 2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide, involves complex chemical reactions. For instance, the cascade synthesis of related sulfonamide compounds involves reactions such as the interaction of benzenesulfonamide with thiourea or chlorosulfonic acid, leading to the formation of various sulfonamide derivatives through cyclization and aromatization processes (Rozentsveig et al., 2011), (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by X-ray crystallography, revealing details such as bond lengths, angles, and the overall geometry of the molecules. Studies on similar sulfonamides have shown the importance of the sulfonyl and methoxy groups in determining the molecular conformation and the potential for intermolecular interactions, crucial for understanding the compound's reactivity and properties (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Sulfonamides, including the compound , participate in various chemical reactions, such as hydrolysis, where the presence of specific substituents can influence the reaction kinetics and outcomes. For instance, acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide, a reaction relevant to the sulfonamide derivatives' chemistry, does not lead to racemization, suggesting that similar sulfonamide compounds might undergo selective reactions without affecting their stereochemistry (Okuyama et al., 1990).

Scientific Research Applications

Photodynamic Therapy

Compounds with benzenesulfonamide structures, such as certain zinc phthalocyanines substituted with benzenesulfonamide derivative groups, have been explored for their use in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Mechanism

Research on sulfonylurea herbicides like triasulfuron has shed light on their hydrolysis mechanism in various pH environments, revealing insights into their degradation pathways and environmental persistence (Braschi et al., 1997).

Cancer Therapy

Sulfonamides have been evaluated for their antitumor properties, with certain derivatives advancing to clinical trials due to their potent cell cycle inhibitory effects. These compounds have been found to disrupt tubulin polymerization or cause a decrease in the S phase fraction of cancer cell lines, indicating their potential for oncolytic applications (Owa et al., 2002).

Enzyme Inhibition

The inhibitory effects of N-substituted benzenesulfonamides on carbonic anhydrase have been documented, highlighting their potential in designing inhibitors for this enzyme. These studies reveal key aspects related to the inhibition mechanism and the structural requirements for effective inhibition (Di Fiore et al., 2011).

properties

IUPAC Name

2,3-dichloro-4-methoxy-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O5S2/c1-13-5-3-4-6-16(13)24-30(25,26)15-9-7-14(8-10-15)23-31(27,28)18-12-11-17(29-2)19(21)20(18)22/h3-12,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNAJGGMIHEBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-4-methoxy-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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